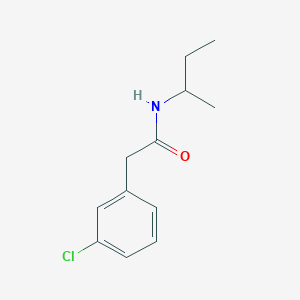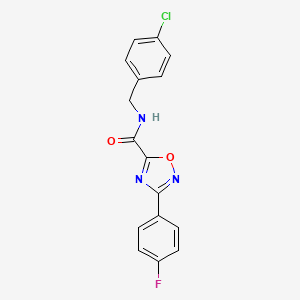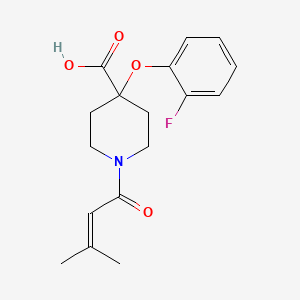
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学的研究の応用
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the production of pro-inflammatory cytokines and the promotion of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to reduce oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
One of the advantages of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. Additionally, its synthetic route is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Finally, the development of novel analogs of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A with improved potency and selectivity could lead to the discovery of new therapeutics for a wide range of diseases.
合成法
The synthesis of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 3-methylbut-2-enoyl chloride in the presence of a base to form the corresponding ester. This ester is then converted to the corresponding amide through reaction with piperidine. Finally, the amide is hydrolyzed to form 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A.
特性
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-12(2)11-15(20)19-9-7-17(8-10-19,16(21)22)23-14-6-4-3-5-13(14)18/h3-6,11H,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFMAOSDIWGBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
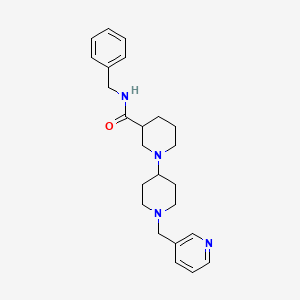
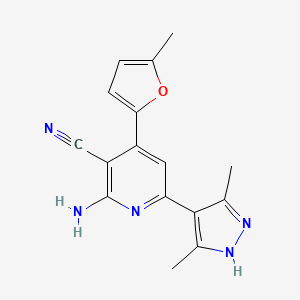
amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
